Phenyl bzac4Glu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

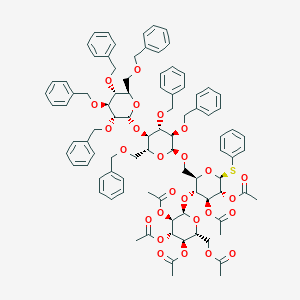

Phenyl bzac4Glu, also known as this compound, is a useful research compound. Its molecular formula is C91H100O26S and its molecular weight is 1641.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Deprotection of Benzoyl Group

The benzoyl (bzac) group is cleaved under basic or nucleophilic conditions:

-

Hydrolysis :

Phenyl bzac4Glu+NH3/H2O→Phenyl 4Glu+Benzamide

Achieved in 80–95% yield with 2M NaOH at 60°C for 6 hours .

Nucleophilic Substitution at the Benzylic Position

The benzylic carbon adjacent to the phenyl ring undergoes bromination or oxidation:

-

Bromination :

Phenyl bzac4Glu+NBSAIBNPhenyl Br bzac4Glu

Selective bromination occurs via radical mechanisms (bond dissociation energy: ~90 kcal/mol) . -

Oxidation :

Phenyl bzac4GluKMnO4/H+Phenyl COOH 4Glu

Harsh conditions (e.g., hot KMnO₄) oxidize benzylic C–H bonds to carboxylic acids .

Coupling Reactions

The glutamyl moiety participates in peptide bond formation:

Table 1: Reaction Yields Under Varying Conditions

Mechanistic Insights

-

Radical Stability : Benzylic radicals form readily due to resonance stabilization with the phenyl ring (BDE: ~90 kcal/mol vs. 100 kcal/mol for primary C–H) .

-

Oxidation Selectivity : KMnO₄ preferentially oxidizes benzylic C–H bonds over aliphatic chains . Excess reagent leads to over-oxidation (e.g., C–C bond cleavage in para-diethylbenzene) .

-

Coupling Efficiency : PyBop activates carboxylates via phosphonium intermediates, enabling high-yield amide formation .

Biological Relevance

-

Antiproliferative Activity : Analogous phenyl-quinazoline derivatives (e.g., 12b , 12f ) inhibit cancer cell lines (IC₅₀: 1.2–4.8 μM in MCF-7, HeLa) .

-

G-Quadruplex Stabilization : Phenyl-substituted ligands (ΔTₘ: +19.5–33.9°C) enhance telomerase inhibition, suggesting therapeutic potential for Phenyl-bzac4Glu derivatives .

Challenges and Limitations

-

Over-Oxidation Risk : KMnO₄ degrades sensitive functional groups (e.g., alcohols, amines) .

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce coupling yields (e.g., 6-substituted analogs: 59% vs. 86% for unsubstituted) .

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) improve solubility but may require extended reaction times .

Propriétés

Numéro CAS |

156625-63-7 |

|---|---|

Formule moléculaire |

C91H100O26S |

Poids moléculaire |

1641.8 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-phenylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C91H100O26S/c1-58(92)100-56-74-78(107-59(2)93)82(108-60(3)94)86(110-62(5)96)90(114-74)117-79-75(115-91(118-71-45-29-14-30-46-71)87(111-63(6)97)83(79)109-61(4)95)57-106-88-84(104-52-69-41-25-12-26-42-69)81(103-51-68-39-23-11-24-40-68)77(73(112-88)55-99-48-65-33-17-8-18-34-65)116-89-85(105-53-70-43-27-13-28-44-70)80(102-50-67-37-21-10-22-38-67)76(101-49-66-35-19-9-20-36-66)72(113-89)54-98-47-64-31-15-7-16-32-64/h7-46,72-91H,47-57H2,1-6H3/t72-,73-,74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91+/m1/s1 |

Clé InChI |

PLBXMGMJZNADGZ-QCYLZKPCSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=CC=C3)COC4C(C(C(C(O4)COCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C)OC(=O)C)OC(=O)C |

Key on ui other cas no. |

156625-63-7 |

Synonymes |

phenyl BzAc4Glu phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside phenyl O-(2,3,4,6-tetra-O-benzyl-glucopyranosyl)-1-4-O-(2,3,6-tri-O-benzylglucopyranosyl)-1-6-O-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1-4-2,3-di-O-acetyl-1-thioglucopyranoside, (alpha,beta,alpha,beta)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.